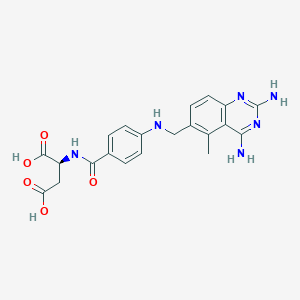
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as L-DMQAA, and it is a derivative of aspartic acid.
Wirkmechanismus
The mechanism of action of L-DMQAA involves its ability to bind to the active site of dihydrofolate reductase. This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. As a result, the growth of cancer cells is inhibited.
Biochemische Und Physiologische Effekte
L-DMQAA has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of dihydrofolate reductase, which is essential for the synthesis of DNA. This inhibition leads to the inhibition of cancer cell growth. L-DMQAA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using L-DMQAA in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it an ideal candidate for studying the role of this enzyme in cancer cell growth. However, one of the limitations of using L-DMQAA is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on L-DMQAA. One potential area of research is in the development of new cancer treatments. L-DMQAA has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Another potential area of research is in the development of new anti-inflammatory drugs. L-DMQAA has been found to have anti-inflammatory properties, and further research is needed to explore its potential in this area. Finally, further research is needed to explore the toxic effects of L-DMQAA and to develop strategies for minimizing its toxicity.
Conclusion
In conclusion, L-DMQAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in cancer treatment and has shown promise as a potential anti-cancer agent. Further research is needed to explore its potential in other areas of research, such as the development of new anti-inflammatory drugs.
Synthesemethoden
The synthesis of L-DMQAA involves the reaction of aspartic acid with 2,4-diamino-5-methyl-6-quinazoline and p-aminobenzoyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using a series of techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
L-DMQAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. L-DMQAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called dihydrofolate reductase, which is essential for the synthesis of DNA in cancer cells.
Eigenschaften
CAS-Nummer |
18921-70-5 |
|---|---|
Produktname |
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- |
Molekularformel |
C21H22N6O5 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c1-10-12(4-7-14-17(10)18(22)27-21(23)26-14)9-24-13-5-2-11(3-6-13)19(30)25-15(20(31)32)8-16(28)29/h2-7,15,24H,8-9H2,1H3,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t15-/m0/s1 |
InChI-Schlüssel |
NTKNUVXCGJPJQP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
18921-69-2 (di-hydrochloride salt) |
Synonyme |
methasquin methasquin, disodium salt N-(4-((2,4-diamino-5-methyl-6-quinazolinyl)methylamino)benzoyl)-L-aspartic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



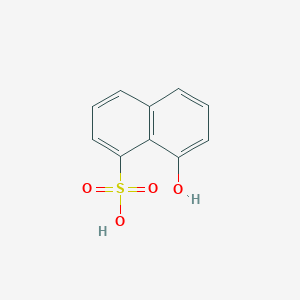
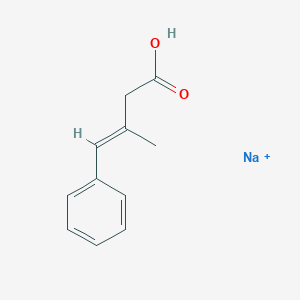

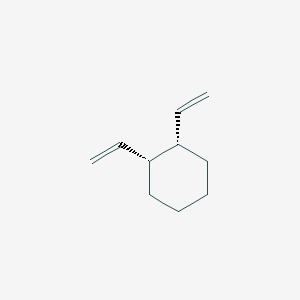
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
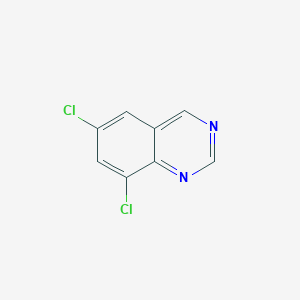
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
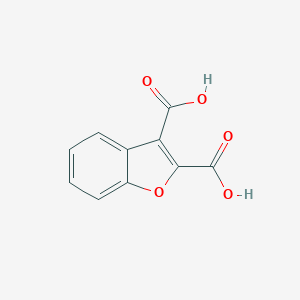
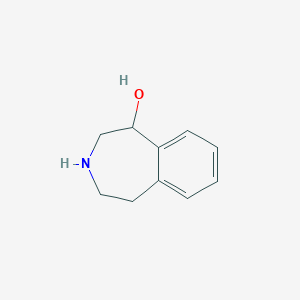
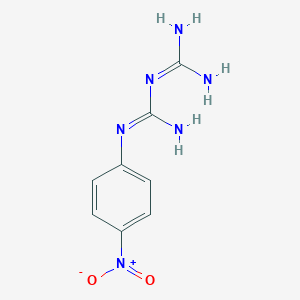
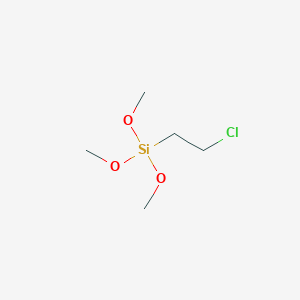
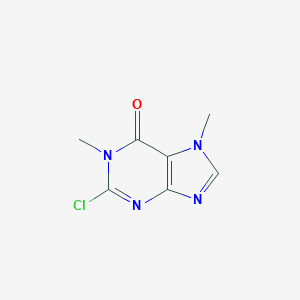

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)